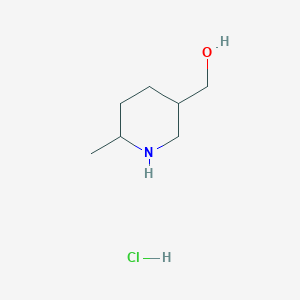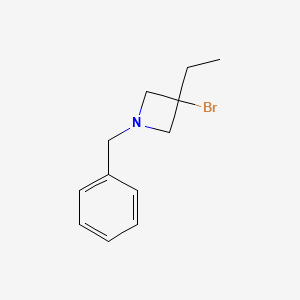
1-Benzyl-3-bromo-3-ethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3-bromo-3-ethylazetidine is a synthetic organic compound belonging to the azetidine class of heterocyclic amines. Azetidines are four-membered nitrogen-containing rings that exhibit significant strain due to their small ring size, making them highly reactive and valuable in various chemical applications . The presence of a benzyl group, a bromine atom, and an ethyl group on the azetidine ring further enhances its reactivity and potential for diverse chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-3-ethylazetidine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . These methods typically require specific reaction conditions, such as the use of solid supports like alumina and microwave irradiation to achieve efficient cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial processes often employ continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-bromo-3-ethylazetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form benzoic acid derivatives using oxidizing agents like potassium permanganate.
Reduction Reactions: The azetidine ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Potassium permanganate in acidic or basic aqueous solutions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reducing agent for azetidine rings.
Major Products Formed:
Substitution: Formation of azetidine derivatives with various functional groups.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
1-Benzyl-3-bromo-3-ethylazetidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3-bromo-3-ethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the strained azetidine ring, which can undergo ring-opening reactions to form reactive intermediates . These intermediates can interact with biological macromolecules, leading to various biological effects. The benzyl and ethyl groups may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
1-Benzyl-3-bromo-3-ethylazetidine can be compared with other azetidine derivatives, such as:
1-Benzyl-3-chloro-3-ethylazetidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-Benzyl-3-ethylazetidine: Lacks the halogen atom, resulting in reduced reactivity compared to the bromo and chloro derivatives.
1-Benzyl-3-bromoazetidine: Lacks the ethyl group, affecting its steric properties and reactivity.
The uniqueness of this compound lies in its combination of substituents, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
1-benzyl-3-bromo-3-ethylazetidine |
InChI |
InChI=1S/C12H16BrN/c1-2-12(13)9-14(10-12)8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Clave InChI |
IEECGLXIZJMCJK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CN(C1)CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



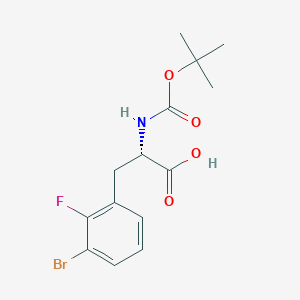
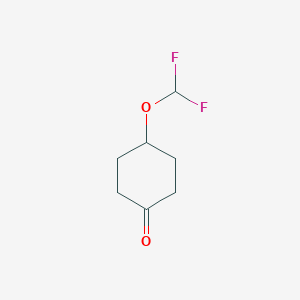
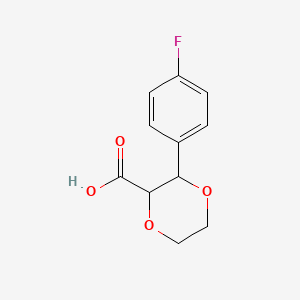
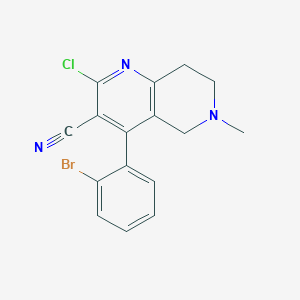
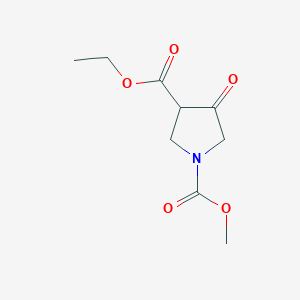
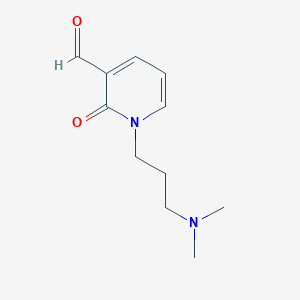
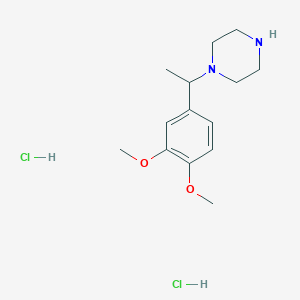
![Methylbis[(4-nitrophenyl)methyl]amine](/img/structure/B13026267.png)
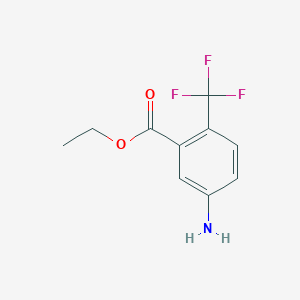
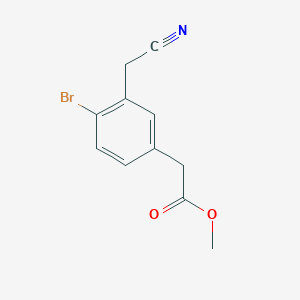
![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)
